![molecular formula C4H9ClN4 B1457377 [(4-甲基-4H-1,2,4-三唑-3-基)甲基]胺盐酸盐 CAS No. 1956355-36-4](/img/structure/B1457377.png)
[(4-甲基-4H-1,2,4-三唑-3-基)甲基]胺盐酸盐
描述
[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride is a chemical compound known for its stability and solubility in water and certain organic solvents. It appears as a white crystalline solid at room temperature . This compound is often used in various organic synthesis reactions and has applications in different scientific fields.
科学研究应用
[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and intermediates.
作用机制
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its bioavailability and therapeutic effects. These properties can vary greatly depending on the specific structure of the compound and can be influenced by factors such as its size, polarity, and stability .
The action of a compound can also be influenced by environmental factors such as pH, temperature, and the presence of other molecules. For example, certain compounds may be more stable and effective under specific pH or temperature conditions .
生化分析
Biochemical Properties
[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride plays a significant role in biochemical reactions, particularly as a ligand and catalyst in organic synthesis reactions . It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions by stabilizing transition states and lowering activation energies. The compound’s interaction with enzymes such as cytochrome P450 and proteins involved in signal transduction pathways highlights its importance in modulating biochemical processes .
Cellular Effects
[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It has been observed to modulate the activity of key signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, the compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of [(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound binds to specific active sites on enzymes, either inhibiting or activating their catalytic activity. This interaction can lead to alterations in metabolic pathways and cellular processes. Furthermore, the compound’s ability to modulate gene expression through its interaction with transcription factors underscores its role in regulating cellular functions at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride have been observed to change over time . The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can have distinct biochemical activities. Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce adaptive cellular responses and alterations in cellular function .
Dosage Effects in Animal Models
The effects of [(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride vary with different dosages in animal models . At lower doses, the compound exhibits beneficial effects on cellular function and metabolic processes. At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage .
Metabolic Pathways
[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s interaction with key metabolic enzymes can lead to alterations in the production and utilization of metabolites, affecting overall cellular metabolism. Additionally, the compound’s role in modulating metabolic pathways highlights its potential as a therapeutic agent in metabolic disorders .
Transport and Distribution
The transport and distribution of [(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s ability to bind to transporters and proteins involved in cellular trafficking underscores its importance in regulating its own distribution and activity within the cell .
Subcellular Localization
[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride exhibits specific subcellular localization patterns that affect its activity and function . Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects. The compound’s localization within the cell can influence its interactions with other biomolecules and its overall impact on cellular function .
准备方法
The synthesis of [(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride typically involves the reaction of precursor compounds with hydrochloric acid. One common method includes the reaction of 4-methyl-4H-1,2,4-triazole with formaldehyde and ammonium chloride under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields.
化学反应分析
[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where the triazole ring is modified by different substituents. Common reagents used in these reactions include ethyl bromoacetate and sodium sulfate. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride can be compared with other triazole derivatives such as:
4-Methyl-4H-1,2,4-triazole-3-thiol: Known for its anticorrosive properties.
1,2,4-Triazole derivatives: These compounds have been studied for their anticancer activity and other biological effects. The uniqueness of [(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride lies in its specific structure and the resulting chemical and biological properties.
属性
IUPAC Name |
(4-methyl-1,2,4-triazol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.ClH/c1-8-3-6-7-4(8)2-5;/h3H,2,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANGPYVCYWZELW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


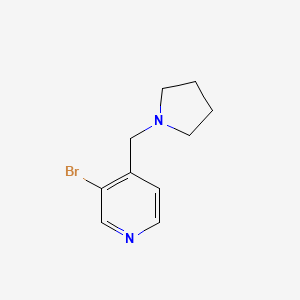

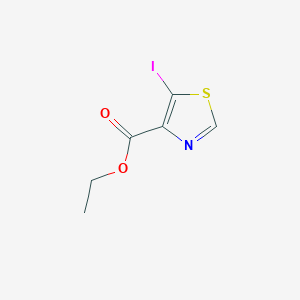
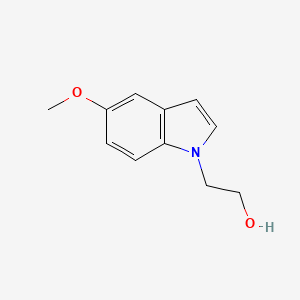
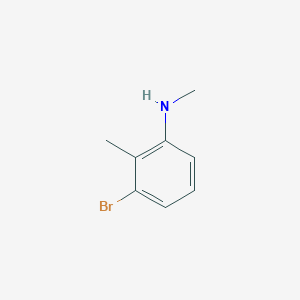
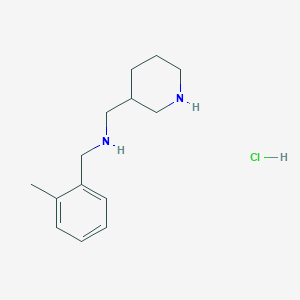
![3-[(2,2-Dimethoxyethyl)amino]propan-1-ol](/img/structure/B1457304.png)

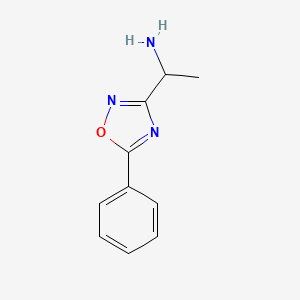
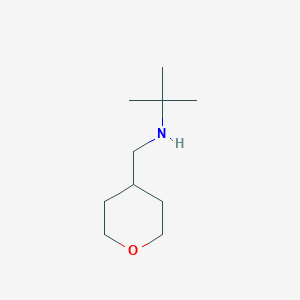
![5-Acetyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1457312.png)
![Methyl thieno[3,2-D]pyrimidine-4-carboxylate](/img/structure/B1457314.png)
![Cyclobutanecarboxylic acid, 3-[2-(1,1-dimethylethoxy)-2-oxoethylidene]-](/img/structure/B1457315.png)
![5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1457317.png)
